![molecular formula C25H17BrFN3O3S B2985190 2-Amino-6-benzyl-4-(5-bromo-2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893318-38-2](/img/structure/B2985190.png)
2-Amino-6-benzyl-4-(5-bromo-2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Overview
Description
The compound “2-Amino-6-benzyl-4-(5-bromo-2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide” is a complex organic molecule that contains several functional groups. These include an amino group (-NH2), a benzyl group (C6H5CH2-), a bromo group (-Br), a fluoro group (-F), a pyrano ring, a benzothiazine ring, and a carbonitrile group (-C≡N). The presence of these functional groups suggests that this compound could have a variety of chemical properties and could participate in a number of different chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings. The presence of the bromo and fluoro groups could potentially influence the electronic properties of the molecule, while the amino and nitrile groups could participate in hydrogen bonding .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions, depending on the conditions. The amino group could act as a nucleophile in substitution reactions, the nitrile group could be hydrolyzed to a carboxylic acid, and the bromo and fluoro groups could be replaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups (which could lead to hydrogen bonding), the size and shape of the molecule, and the presence of aromatic rings .Scientific Research Applications
- Researchers have explored indole derivatives for their antiviral potential. Among them, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus.
- Certain indole derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide , exhibited anti-inflammatory and analgesic activities .
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for anti-HIV activity against HIV-1 and HIV-2 strains. These compounds showed promise in inhibiting viral replication .
- Researchers synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. Several compounds demonstrated potent anti-tubercular effects .
- Considering PI3Kα as a key driver in various cancers, researchers designed 4,5-dihydrobenzo[1,2-d:3,4-d]bisthiazole and 4,5-dihydrothiazolo[4,5-h]quinazoline tricyclic derivatives based on the indole scaffold. These compounds hold promise for cancer therapy .
- Indole derivatives have also been investigated for antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial properties. Their diverse biological activities make them intriguing candidates for further exploration .
Antiviral Activity
Anti-Inflammatory and Analgesic Properties
Anti-HIV Activity
Anti-Tubercular Potential
PI3Kα Inhibition for Cancer Treatment
Other Biological Activities
Future Directions
The study of complex organic molecules like this one is a vibrant area of research in chemistry. Such compounds have the potential to be used in a variety of applications, from medicinal chemistry to materials science. Future research could involve studying the properties of this compound, developing methods for its synthesis, and exploring its potential uses .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
Related compounds, such as benzylic halides, typically react via an sn1 or sn2 pathway, via the resonance-stabilized carbocation . This could provide some insight into the potential interactions of this compound with its targets.
Biochemical Pathways
Related compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Related compounds, such as indole derivatives, have shown a broad spectrum of biological activities , suggesting that this compound could potentially have diverse molecular and cellular effects.
Action Environment
It’s worth noting that certain compounds can form explosive mixtures with air on intense heating , which could potentially influence the stability of this compound. Furthermore, some compounds are known to be water-soluble and may spread in water systems , which could potentially influence the compound’s action and efficacy.
properties
IUPAC Name |
2-amino-6-benzyl-4-(5-bromo-2-fluorophenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrFN3O3S/c26-16-10-11-20(27)18(12-16)22-19(13-28)25(29)33-23-17-8-4-5-9-21(17)30(34(31,32)24(22)23)14-15-6-2-1-3-7-15/h1-12,22H,14,29H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGMWNPMFFIIHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=C(C=CC(=C5)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-benzyl-4-(5-bromo-2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide |
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